molecular formula C33H35NO3 B12045440 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate CAS No. 355433-17-9

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate

Cat. No.: B12045440
CAS No.: 355433-17-9
M. Wt: 493.6 g/mol
InChI Key: VCHCXQOCPQAUHD-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-oxoethyl groups using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
  • 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-propylphenyl)quinoline-4-carboxylate
  • 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-butylphenyl)quinoline-4-carboxylate

Uniqueness

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

355433-17-9

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-3-5-6-7-8-11-25-16-20-27(21-17-25)32(35)23-37-33(36)29-22-31(26-18-14-24(4-2)15-19-26)34-30-13-10-9-12-28(29)30/h9-10,12-22H,3-8,11,23H2,1-2H3

InChI Key

VCHCXQOCPQAUHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC

Origin of Product

United States

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